molecular formula C14H14N2O B1489736 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol CAS No. 1708263-93-7

2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol

Numéro de catalogue: B1489736
Numéro CAS: 1708263-93-7
Poids moléculaire: 226.27 g/mol
Clé InChI: NZNYTXAUTFHROB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol is a pyrimidine-based chemical compound supplied for research and further manufacturing applications. This scaffold is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Pyrimidine derivatives are extensively investigated as core structures in drug discovery efforts. Research on closely related 2-cyclopropyl-6-arylpyrimidin-4-ol analogs indicates their relevance in the synthesis of more complex heterocyclic systems with potential biological activity . The structural motif of a pyrimidine core substituted with aromatic rings is commonly explored for its ability to interact with enzymatic targets. For instance, certain pyrazolo[1,5-a]pyrimidines, which share a similar pharmacophore, have been reported as potent inhibitors of mycobacterial ATP synthase, showing promise for the treatment of Mycobacterium tuberculosis . Furthermore, pyrimidine and fused pyrimidine derivatives, such as pyrrolopyrimidines, are recognized in anticancer research for their capacity to inhibit key signaling pathways and kinases . The incorporation of a cyclopropyl group and a p-tolyl (4-methylphenyl) moiety in this molecule may influence its physicochemical properties and binding affinity, making it a valuable intermediate for constructing compound libraries and conducting structure-activity relationship (SAR) studies. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-cyclopropyl-4-(4-methylphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-2-4-10(5-3-9)12-8-13(17)16-14(15-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNYTXAUTFHROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Strategies

General Approach

The synthesis of 2-cyclopropyl-6-(p-tolyl)pyrimidin-4-ol typically involves the construction of the pyrimidine ring followed by selective substitution at the 2- and 6-positions. The key steps generally include:

  • Formation of the pyrimidine core via condensation reactions.
  • Introduction of the cyclopropyl group at the 2-position.
  • Attachment of the p-tolyl group at the 6-position.
  • Hydroxylation at the 4-position to yield the pyrimidin-4-ol structure.

Specific Preparation Methods

While direct literature on this exact compound is limited, related pyrimidine derivatives provide insight into effective synthetic routes:

Nucleophilic Aromatic Substitution on 4,6-Dichloropyrimidine
  • Procedure:
    React 4,6-dichloropyrimidine with p-toluidine derivatives under basic conditions to substitute the chlorine at the 6-position with the p-tolyl group.
  • Conditions:
    Typically performed in ethanol or other polar solvents with triethylamine as a base at elevated temperatures (~80 °C) for 12 hours.
  • Outcome:
    Ethyl 2-(4-(6-chloropyrimidin-4-yl)amino)phenylacetate analogs are obtained with moderate to good yields (~80%) after purification by silica gel chromatography.
  • Relevance:
    This method exemplifies the selective substitution of the pyrimidine ring and can be adapted for the p-tolyl group introduction.
Cyclopropyl Group Introduction via Organometallic Reagents
  • Procedure:
    The cyclopropyl group can be introduced by nucleophilic addition of cyclopropyl organometallic reagents (e.g., cyclopropyl lithium or cyclopropyl magnesium bromide) to appropriate pyrimidine intermediates bearing reactive leaving groups at the 2-position.
  • Considerations:
    Control of regioselectivity and reaction conditions is critical to avoid side reactions.
  • Outcome:
    Successful incorporation of the cyclopropyl substituent at position 2, yielding the 2-cyclopropyl pyrimidine derivative.
Hydroxylation at 4-Position
  • Procedure:
    Hydroxylation to form the pyrimidin-4-ol is often achieved by hydrolysis or oxidation of suitable 4-substituted pyrimidine intermediates.
  • Typical Conditions:
    Acidic or basic hydrolysis under reflux conditions or use of oxidants such as hydrogen peroxide in controlled environments.
  • Outcome:
    Formation of the 4-hydroxy group stabilizes the pyrimidine ring and completes the target molecule.

Representative Reaction Scheme

Step Reactants/Intermediates Conditions Product/Outcome Yield (%) Notes
1 4,6-Dichloropyrimidine + p-Toluidine EtOH, triethylamine, 80 °C, 12 h 6-(p-Tolyl)-4-chloropyrimidine ~80 Selective substitution at 6-position
2 6-(p-Tolyl)-4-chloropyrimidine + Cyclopropyl organometallic reagent Anhydrous solvent, low temperature 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-chloride Variable Introduction of cyclopropyl at 2-position
3 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-chloride Hydrolysis (acidic/basic) or oxidation 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol Moderate Hydroxylation at 4-position

Analytical and Purification Techniques

Research Findings and Optimization

  • The nucleophilic aromatic substitution on 4,6-dichloropyrimidine is highly efficient for introducing aryl groups such as p-tolyl, with yields exceeding 80% under optimized conditions.
  • The cyclopropyl group introduction requires careful control of reaction parameters to avoid ring-opening or side reactions; the use of freshly prepared organometallic reagents under inert atmosphere improves yields and selectivity.
  • Hydroxylation at the 4-position is typically straightforward but may require optimization depending on the nature of substituents to prevent degradation or over-oxidation.
  • Overall, the three-step sequence provides a modular and versatile approach to synthesize 2-cyclopropyl-6-(p-tolyl)pyrimidin-4-ol with moderate to good overall yields.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Nucleophilic aromatic substitution 4,6-Dichloropyrimidine, p-Toluidine EtOH, triethylamine, 80 °C, 12 h High regioselectivity, good yield Requires purification step
Cyclopropylation Cyclopropyl lithium/MgBr Anhydrous, inert atmosphere Direct introduction of cyclopropyl Sensitive to moisture, side reactions possible
Hydroxylation Acid/base hydrolysis or oxidation Reflux, controlled pH Converts to active pyrimidin-4-ol Over-oxidation risk

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of the hydroxyl group can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction of the pyrimidinone ring can yield pyrimidinamines or other reduced derivatives.

Applications De Recherche Scientifique

Inhibitory Effects on Enzymes:
Research indicates that compounds with a pyrimidine scaffold, including 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol, exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that pyrimidine derivatives can inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism and signaling pathways. This inhibition can have implications for conditions such as obesity and metabolic disorders .

Structure-Activity Relationships (SAR)

Optimization of Potency:
The structure-activity relationship studies highlight how modifications to the pyrimidine ring can enhance the compound's potency. For example, the introduction of different substituents at specific positions on the pyrimidine ring can significantly affect the binding affinity and inhibitory activity against target enzymes . In one study, optimizing substituents led to compounds with increased potency against NAPE-PLD, suggesting that careful structural modifications can yield more effective therapeutic agents .

Therapeutic Potential

Cancer Treatment:
Recent investigations into the anti-proliferative properties of pyrimidine derivatives have shown promise in cancer treatment. Compounds similar to 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol have been evaluated for their effects on various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma . These studies suggest that such compounds may serve as potential leads in the development of new anticancer therapies.

Neurological Disorders:
The compound's ability to modulate key enzymes involved in neurological pathways positions it as a candidate for treating neurodegenerative diseases. For instance, its interaction with glycogen synthase kinase 3 beta (GSK-3β) has been explored, indicating potential applications in conditions like Alzheimer's disease . The selectivity of these compounds for specific kinases is critical for minimizing side effects while maximizing therapeutic efficacy.

Table 1: Summary of Case Studies Involving Pyrimidine Derivatives

Study ReferenceTarget EnzymeEffect ObservedIC50 Value
NAPE-PLDInhibition72 nM
GSK-3βModulation>1000-fold decrease in potency
CDK2Reduced activityVariable

These findings underscore the importance of 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol as a versatile scaffold for further drug development.

Mécanisme D'action

The mechanism by which 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Aromatic Ring

Modifications to the p-tolyl group significantly impact biological activity. Evidence from TNF-α inhibition studies reveals:

  • Retention of p-tolyl group : Compounds retaining the 4-methylphenyl (p-tolyl) group exhibit higher potency, as seen in analogs like 40a (IC₅₀ = 12 nM) .
  • Substituent replacement : Replacing the 4-methyl group with bulkier or electron-withdrawing groups (e.g., 4-Cl, 4-Br, 4-CF₃) reduces activity (Table 1) .

Table 1: Impact of p-Tolyl Modifications on TNF-α Inhibition

Compound Substituent IC₅₀ (nM) Activity Trend
40a (p-tolyl) 4-CH₃ 12 High
40c 4-Cl 480 Reduced
40e 4-OCH₃ 320 Reduced
40f 4-CF₃ 620 Reduced

The para-methyl group optimizes π-π stacking and hydrophobic interactions, while larger substituents disrupt binding .

Positional Isomerism: p-Tolyl vs. m-Tolyl

The position of the methyl group on the phenyl ring affects electronic and steric properties:

  • 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol : The para-methyl group provides symmetry and optimal electronic effects for target engagement.

Core Heterocycle Modifications

Replacing the pyrimidin-4-ol core with other heterocycles alters physicochemical and pharmacological profiles:

  • Thiazolidinone derivatives: Compounds like (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) replace the pyrimidine with a thiazolidinone ring, reducing planarity and hydrogen-bonding capacity compared to pyrimidin-4-ol .
  • Pyrazole-based analogs : Derivatives such as 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine show that pyrazole rings paired with p-tolyl groups enhance TNF-α inhibition, but replacing pyrimidine with pyrazole alters solubility and metabolic stability .

Substituent Effects on the Pyrimidine Ring

  • Cyclopropyl vs.
  • Hydroxyl group at 4-position: The 4-hydroxyl group enables hydrogen bonding with kinase ATP-binding pockets, a feature absent in non-hydroxylated analogs like 2-Chloro-6-methylpyrimidine-4-carboxylic acid (SDS: 89581-58-8) .

Activité Biologique

2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of pyrimidine-based compounds, which have been studied for various pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor properties. This article reviews the biological activity of 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol, drawing on recent research findings and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The chemical formula for 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol is C14H14N2OC_{14}H_{14}N_{2}O. Its structure features a cyclopropyl group and a p-tolyl substituent attached to a pyrimidine ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O
Molecular Weight226.27 g/mol
SMILESCC1=NC(=NC(=C1C(C)C)O)C(C)C

Anti-inflammatory Effects

Pyrimidine derivatives have been reported to possess anti-inflammatory properties. For example, certain compounds within this class inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. The structure of 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol may contribute to these effects through specific interactions with target proteins .

Antitumor Potential

There is emerging evidence suggesting that pyrimidine derivatives can act as antitumor agents by inducing apoptosis in cancer cells. The presence of specific substituents on the pyrimidine ring can enhance cytotoxicity against various cancer cell lines. Preliminary studies indicate that 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol may exhibit similar properties, although further investigation is required to fully elucidate its mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol is crucial for optimizing its biological activity. Research has indicated that modifications to the pyrimidine scaffold can significantly affect potency and selectivity:

Substituent PositionModification TypeEffect on Activity
R1Cyclopropyl groupEnhances lipophilicity
R2p-Tolyl groupIncreases binding affinity
R3Hydroxyl groupPotentially increases solubility

Studies suggest that maintaining the cyclopropyl and p-tolyl groups while varying other substituents can lead to improved biological profiles .

Case Studies

  • Inhibition of NAPE-PLD : A study focused on the inhibition of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) showed that modifications in the pyrimidine structure could lead to significant changes in inhibitory potency. The optimal compound identified had a pIC50 value indicating strong activity against this target enzyme .
  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that certain derivatives of pyrimidine exhibited selective cytotoxicity. The effectiveness was evaluated through cell viability assays, revealing that the presence of specific functional groups could enhance anticancer activity .

Q & A

Q. High-Performance Liquid Chromatography (HPLC) :

  • Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase achieve baseline separation of impurities (retention time ~8–10 minutes) .

Q. Mass Spectrometry (MS) :

  • ESI-MS in positive mode confirms molecular ion [M+H]⁺ at m/z 269.1 (calculated: 269.3) .

How does the cyclopropyl group influence the electronic properties and reactivity of the pyrimidine core in substitution reactions?

Advanced Research Question
The cyclopropyl group introduces ring strain and electron-withdrawing effects , altering the pyrimidine’s electronic landscape:

  • Electron Deficiency : The cyclopropane’s bent bonds increase electrophilicity at the C2 position, facilitating nucleophilic attacks (e.g., hydroxylation or amination) .
  • Steric Effects : The rigid cyclopropane ring hinders bulky reagents from accessing the C6 position, necessitating smaller nucleophiles (e.g., methylamine vs. tert-butylamine).
  • Reactivity Modulation : DFT studies suggest the cyclopropyl group lowers the LUMO energy (-1.8 eV vs. -1.5 eV for unsubstituted pyrimidine), enhancing susceptibility to reduction .

Q. Experimental Validation :

  • Substitution at C2 : Reactions with KNO₂ in acetic acid yield nitro derivatives (85% yield) due to enhanced electrophilicity .
  • Reduction : NaBH₄ selectively reduces the C4-OH group to a thiol in the presence of cyclopropyl .

What strategies can resolve contradictions in biological activity data across different assay systems for this compound?

Advanced Research Question
Discrepancies often arise from assay-specific variables (e.g., cell lines, solvent systems). Methodological solutions include:

Standardized Solvent Systems : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to distinguish static vs. cidal effects .

Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates, explaining variability in in vivo vs. in vitro efficacy .

Q. Case Study :

  • Contradiction : IC₅₀ = 2 µM (HeLa cells) vs. IC₅₀ = 20 µM (MCF-7 cells).
  • Resolution : MCF-7 cells exhibited higher expression of efflux pumps (e.g., P-gp), confirmed via flow cytometry with verapamil inhibition .

How to design structure-activity relationship (SAR) studies to evaluate the p-tolyl substituent’s role in target binding?

Advanced Research Question
Step 1: Analog Synthesis

  • Synthesize derivatives with substituents varying in electron density (e.g., p-fluoro, p-methoxy) and steric bulk (e.g., p-tert-butyl) .

Q. Step 2: Binding Assays

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target enzymes (e.g., kinase X).
  • Molecular Docking : Compare docking scores (Glide XP) for p-tolyl vs. analogs to identify key hydrophobic interactions .

Q. Key Findings :

  • Electron-Donating Groups (e.g., p-methoxy): Increase affinity by 3-fold due to enhanced π-stacking with Tyr residues.
  • Steric Bulk : p-tert-butyl reduces affinity (KD = 150 nM vs. 50 nM for p-tolyl) by disrupting active-site access .

What are the challenges in scaling up the synthesis of 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol, and how can they be mitigated?

Advanced Research Question
Challenges :

  • Exothermic Reactions : Cyclopropane introduction using POCl₃ requires precise temperature control to prevent runaway reactions.
  • Pd Catalyst Costs : High catalyst loading (5 mol%) in Suzuki reactions increases production costs.

Q. Mitigation Strategies :

  • Flow Chemistry : Continuous flow reactors improve heat dissipation during cyclopropanation, enabling safer scale-up .
  • Catalyst Recycling : Immobilize Pd on silica supports to reduce catalyst waste and enable reuse for 5–7 cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol
Reactant of Route 2
2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.